molecular formula C11H12ClNO2 B2389571 N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide CAS No. 2305359-66-2

N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide

Cat. No.: B2389571
CAS No.: 2305359-66-2
M. Wt: 225.67
InChI Key: QYUBAFBCUGUXIB-UHFFFAOYSA-N
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Description

N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide typically involves the reaction of 4-chloro-2-methoxybenzylamine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

    Step 1: Dissolve 4-chloro-2-methoxybenzylamine in an appropriate solvent such as dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add acryloyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.

    Step 4: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

    Step 5: Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)prop-2-enamide
  • N-(4-Methoxyphenyl)prop-2-enamide
  • N-(4-Chloro-2-methoxyphenyl)acetamide

Uniqueness

N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can enhance its binding affinity and specificity compared to similar compounds with only one substituent.

Properties

IUPAC Name

N-[(4-chloro-2-methoxyphenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-3-11(14)13-7-8-4-5-9(12)6-10(8)15-2/h3-6H,1,7H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUBAFBCUGUXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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